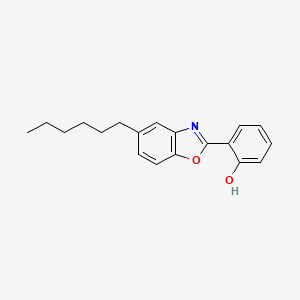
6-(5-Hexyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one
Cat. No. B8454059
M. Wt: 295.4 g/mol
InChI Key: UJQGVYKNRPSMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04020081
Procedure details


A mixture of 22.8 g. (0.102 mole) of 2-nitro-4-hexylphenol and 0.25 g. of 5% palladium on carbon slurried in 150 ml of 95% ethanol was placed in a 250 ml hydrogenation bottle. The bottle was stoppered under an atmosphere of 45 psi of hydrogen and shaken at room temperature. The hydrogen was replenished during reaction. After three hours hydrogen uptake was complete. The mixture then was filtered through a sintered glass funnel and the filtrate was stripped of solvent under reduced pressure. The distillation residue then was added to a three neck flask fitted with a thermometer, mechanical stirrer, and a condenser with a Dean-Stark trap charged with 13.7 g. (0.1 mole) of salicylamide. The mixture was heated with stirring to 200° C and held at 200°-220° C for 4 hours. The reaction mixture then was cooled to room temperature and 150 ml of cyclohexane were added. The resulting mixture was filtered and the cyclohexane was removed from the filtrate by distillation under reduced pressure. The distillation residue weighed 22.4 g. and infrared analysis confirmed the composition as 2-(2-hydroxyphenyl)-5-hexylbenzoxazole.








Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH:7]=[CH:6][C:5]=1[OH:16])([O-])=O.[H][H].[C:19](N)(=O)[C:20]1[C:21](=[CH:23][CH:24]=[CH:25][CH:26]=1)[OH:22].C1CCCCC1>[Pd].C(O)C>[OH:22][C:21]1[CH:23]=[CH:24][CH:25]=[CH:26][C:20]=1[C:19]1[O:16][C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:9][C:4]=2[N:1]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.102 mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)CCCCCC)O
|
Step Five
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)N
|
Step Six
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCC1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Eight
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
shaken at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 22.8 g
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture then was filtered through a sintered glass funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The distillation residue then was added to a three neck flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a thermometer, mechanical stirrer, and a condenser with a Dean-Stark trap
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
charged with 13.7 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring to 200° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture then was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cyclohexane was removed from the filtrate by distillation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=CC=C1)C=1OC2=C(N1)C=C(C=C2)CCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
